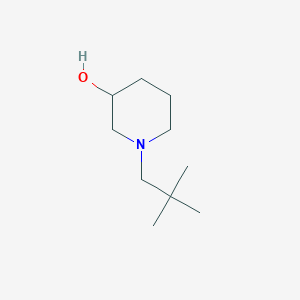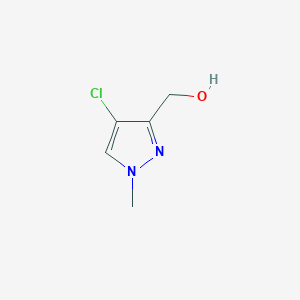
(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring, such as “(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone” is C9H14N3OS . The structure contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The pyrrolidine ring in “(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone” can undergo various chemical reactions . The type of reaction and the products formed can depend on the reaction conditions and the functional groups present on the pyrrolidine ring .Aplicaciones Científicas De Investigación
Pyrrolidine is a versatile scaffold for creating biologically active compounds and is widely used by medicinal chemists to develop treatments for human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The review also mentions the synthesis and reaction conditions of pyrrolidine compounds, and how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
CDK2 Inhibitors
A study discovered pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. These compounds significantly inhibited the growth of MCF-7 and HCT-116 cell lines. The most potent compounds showed significant inhibitory activity against CDK2/cyclin A2.
Pyrrolidine in Drug Discovery
Pyrrolidine, a similar compound to (3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone, is a versatile scaffold for creating biologically active compounds. It’s widely used by medicinal chemists to develop treatments for human diseases. The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring.
Protein Kinase Inhibitors
A study synthesized (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives and evaluated them as potential protein kinase inhibitors. The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series.
Propiedades
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-6-11-8(5-14-6)9(13)12-3-2-7(10)4-12/h5,7H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPRMZCWLBXDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)
![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)
![Tert-butyl[(pyrrolidin-2-yl)methyl]amine](/img/structure/B1487793.png)





![[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol](/img/structure/B1487804.png)




![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)